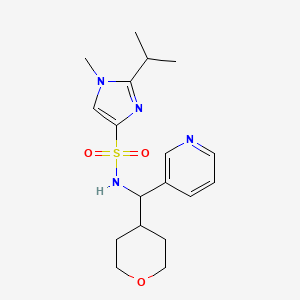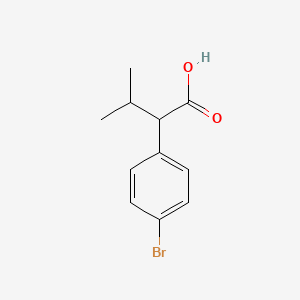
2-(4-Bromophenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3-methylbutanoic acid is a derivative of phenylacetic acid containing a bromine atom in the para position . It is an organic compound with a molecular weight of 243.1 g/mol .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)-3-methylbutanoic acid involves the bromination of 2-methyl-2-phenylpropanoic acid . The bromination process occurs in an aqueous medium, resulting in pure 2-(4-Bromophenyl)-3-methylbutanoic acid . This compound is a key intermediate in the manufacturing process of pure fexofenadine .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-3-methylbutanoic acid can be confirmed by physicochemical and spectral characteristics . The compound has a molecular formula of C10H11BrO2 .Chemical Reactions Analysis
The chemical reactions of 2-(4-Bromophenyl)-3-methylbutanoic acid involve various processes such as electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)-3-methylbutanoic acid is a white solid with a melting point of 122-124°C . Its density at 25°C is 1.4212g/ml .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Overview:Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and compatibility with various functional groups. The success of SM coupling relies on the stability and environmental friendliness of organoboron reagents.
Role of 2-(4-Bromophenyl)-3-methylbutanoic Acid: This compound serves as an organoboron reagent in SM coupling. Its properties have been tailored for specific coupling conditions. Notably, the transmetalation step involves the transfer of nucleophilic organic groups from boron to palladium, resulting in the formation of new C–C bonds .
Growth Inhibition and Transmembrane Potential Effects
Overview: Research has explored the impact of 4-bromophenylacetic acid on cellular growth and membrane potential.
Cellular Effects:- Transmembrane Potential : It induces depolarization effects on the transmembrane potential difference in tobacco protoplasts, particularly in genotypes sensitive to auxins .
Esterification and Hydrazone Derivatives
Overview: Chemical transformations involving 4-bromophenylacetic acid have yielded interesting derivatives.
Synthetic Routes:- Hydrazone Derivative : Refluxing the methyl ester with hydrazine leads to the formation of 2-(4-bromophenyl)acetohydrazide .
Boronic Acid Derivatives
Overview: Boronic acids play crucial roles in various applications, including medicinal chemistry and materials science.
Specific Derivative:Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with tobacco protoplasts .
Mode of Action
It’s worth noting that related compounds, such as 4-bromophenylacetic acid, have been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Biochemical Pathways
For instance, 4-bromophenylacetic acid has been shown to interact with plant protoplasts, leading to the formation of 4-bromophenylacetyl-L-aspartic acid .
Result of Action
For instance, 4-bromophenylacetic acid has been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHIBZBVLKGOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

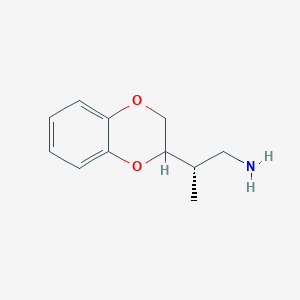
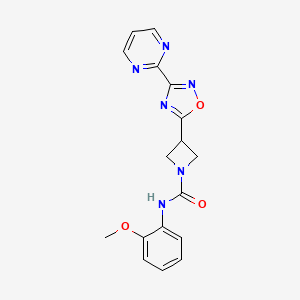
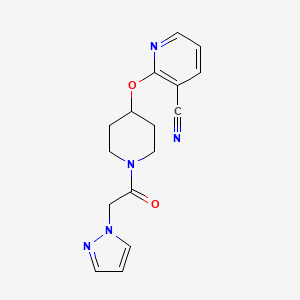
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)
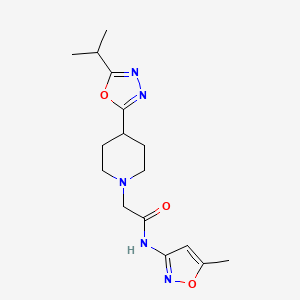


![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
